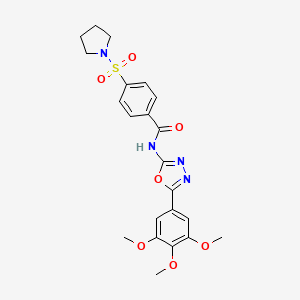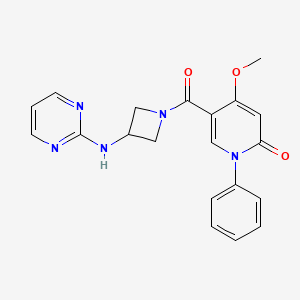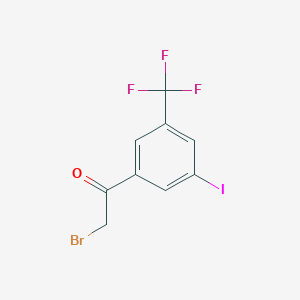![molecular formula C21H20F3N3O3 B2838471 5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574605-67-6](/img/structure/B2838471.png)
5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of quinazoline derivatives . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
Molecular Structure Analysis
The structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Applications De Recherche Scientifique
Platelet Activating Factor Antagonism
Research on pyrido[2,1-b]quinazoline derivatives, closely related to the chemical , has shown their potential as platelet activating factor (PAF) antagonists. These compounds have demonstrated the ability to inhibit the binding of PAF to its receptor on dog platelets. This characteristic suggests potential applications in conditions where PAF-related pathways play a crucial role, such as in inflammatory responses or cardiovascular diseases (Tilley et al., 1988).
Anticancer and Anti-Inflammatory Properties
Novel pyrazolopyrimidines derivatives, which are structurally similar to the specified compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies have revealed significant cytotoxic effects against certain cancer cell lines and 5-lipoxygenase inhibition, indicating potential applications in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antiallergy Activity
Studies on substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, which share a similar core structure, have shown significant antiallergy effects. Some analogs in this series were found to be superior to existing antiallergy agents in certain test models, suggesting potential utility in allergy treatment (Schwender et al., 1979).
Analgesic Activity
Compounds featuring a quinazoline moiety, like the one , have been synthesized and evaluated for their analgesic activities. Some of these compounds showed significant analgesic effects, suggesting potential applications in pain management (Saad et al., 2011).
Improved Water Solubility and Antitumor Properties
Research has been conducted on quinazolin-4-one antitumor agents to improve their aqueous solubility, which is a challenge with many compounds including the one specified. Water-soluble analogs of these compounds have shown enhanced cytotoxic properties compared to their less soluble counterparts, indicating their potential in cancer therapy (Bavetsias et al., 2002).
Crystal Structure Analysis for Drug Development
X-ray crystallography studies have been conducted on similar quinazoline compounds, providing insights into their structural properties. This information is crucial for drug development, as it aids in understanding the interaction mechanisms of these compounds at the molecular level (Rajnikant et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c1-26-17-12-13(5-10-16(17)20(29)27-11-3-2-4-18(26)27)19(28)25-14-6-8-15(9-7-14)30-21(22,23)24/h5-10,12,18H,2-4,11H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYLFAKLCWLYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
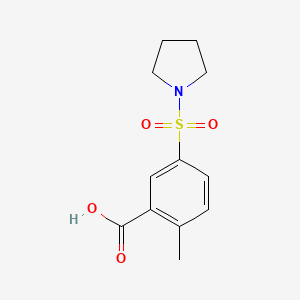
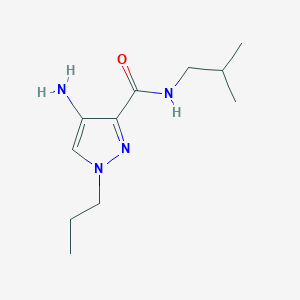
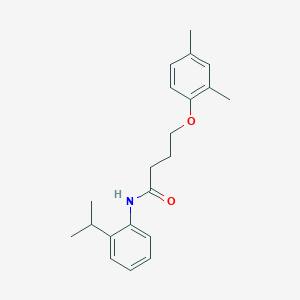

![3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2838393.png)
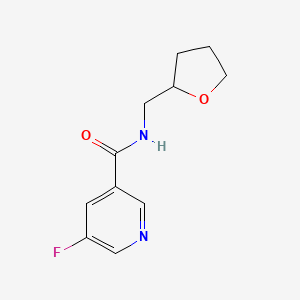
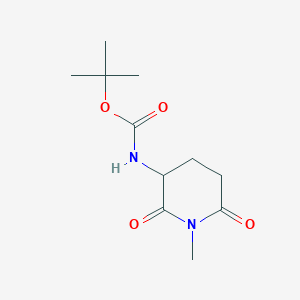
![9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2838401.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2838402.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2838405.png)
